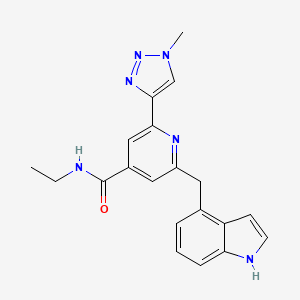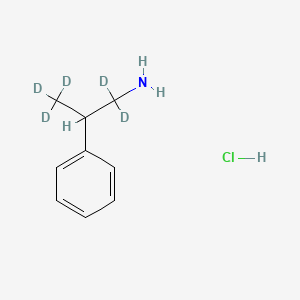
(+/-)-1-Amino-2-phenylpropane-1,1,3,3,3-D5 hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) is a deuterated analog of amphetamine, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research to study the pharmacokinetics and metabolic pathways of amphetamines due to its isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) typically involves the following steps:
Deuteration of Benzene: Benzene is treated with deuterium gas in the presence of a catalyst to produce deuterated benzene.
Friedel-Crafts Alkylation: Deuterated benzene undergoes Friedel-Crafts alkylation with a suitable alkyl halide to introduce the deuterated propyl group.
Amination: The resulting deuterated intermediate is then subjected to amination to introduce the amino group.
Formation of Hydrochloride Salt: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Formation of deuterated benzophenone or benzoic acid derivatives.
Reduction: Formation of deuterated alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups onto the aromatic ring.
Applications De Recherche Scientifique
(±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) is widely used in various fields of scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to understand the biotransformation of amphetamines.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of amphetamines.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
The mechanism of action of (±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) involves its interaction with monoamine transporters in the brain. It acts by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced synaptic transmission and stimulation of the central nervous system. The deuterium labeling allows for precise tracking of the compound’s metabolic pathways and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amphetamine: The non-deuterated analog with similar pharmacological effects.
Methamphetamine: A more potent analog with additional methyl group.
Phenethylamine: The parent compound with a simpler structure.
Uniqueness
The uniqueness of (±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) lies in its deuterium labeling, which provides distinct advantages in research. The presence of deuterium atoms allows for detailed studies of metabolic pathways and reaction mechanisms without altering the compound’s pharmacological properties significantly. This makes it an invaluable tool in both academic and industrial research settings.
Propriétés
Formule moléculaire |
C9H14ClN |
|---|---|
Poids moléculaire |
176.70 g/mol |
Nom IUPAC |
1,1,3,3,3-pentadeuterio-2-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/i1D3,7D2; |
Clé InChI |
HBVYOCJBEXSCQE-DQJQBOKPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C1=CC=CC=C1)C([2H])([2H])N.Cl |
SMILES canonique |
CC(CN)C1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


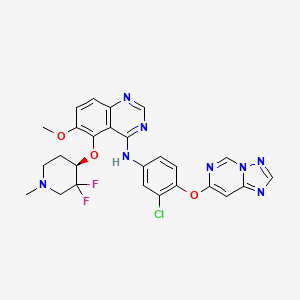
![(3aR,4R,6aR)-1-[5-(2-cyanopyridin-4-yl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile](/img/structure/B12387795.png)
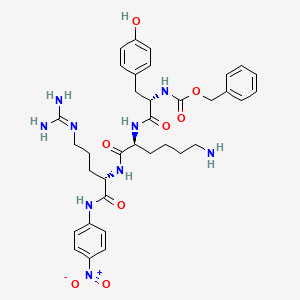
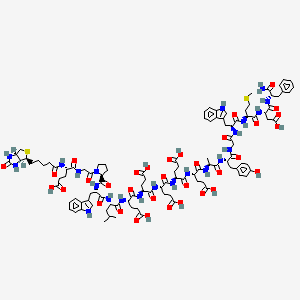
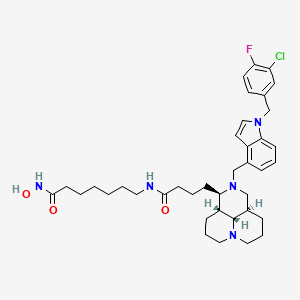
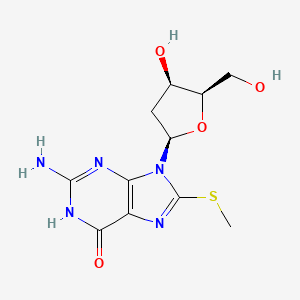


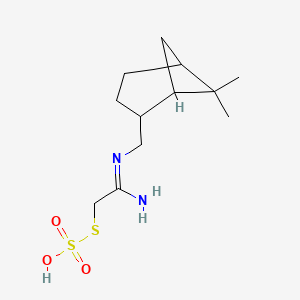
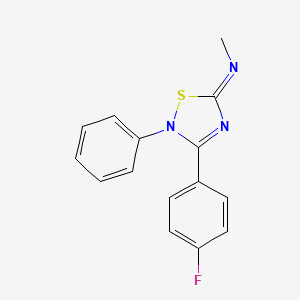
![N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide](/img/structure/B12387845.png)

![[4-[[(2-methoxybenzoyl)amino]methyl]-4-thiophen-3-ylcyclohexyl] N-propylcarbamate](/img/structure/B12387857.png)
